REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[OH:19][C:20]([CH3:25])([CH3:24])[C:21](=[O:23])[CH3:22].[CH3:26][Si:27]([CH3:30])([CH3:29])Cl>O1CCCC1>[CH3:24][C:20]([O:19][Si:27]([CH3:30])([CH3:29])[CH3:26])([CH3:25])[C:21]([O:23][Si:27]([CH3:30])([CH3:29])[CH3:26])=[CH2:22] |f:0.1|
|
Name
|
n-butyllithium n-hexane
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring at 4° C overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered with celite
|
Type
|
WASH
|
Details
|
the solid was washed with diethyl ether (500 ml)
|
Type
|
WASH
|
Details
|
The combined filtrate was washed with 1N hydrochloric acid (150 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of NaHCO3 (150 ml×2), and dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=C)O[Si](C)(C)C)(C)O[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |